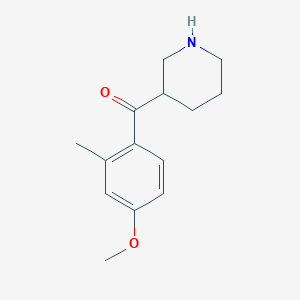
(4-Methoxy-2-methylphenyl)-piperidin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-2-methylphenyl)-piperidin-3-ylmethanone is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2-methylphenyl)-piperidin-3-ylmethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-2-methylphenyl isocyanate with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, with the mixture being heated to reflux under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2-methylphenyl)-piperidin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-2-methylphenyl)-piperidin-3-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-2-methylphenyl)-piperidin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methylphenyl isocyanate
- 2-Methoxyphenyl isocyanate
- 4-Methoxyphenyl isocyanate
Uniqueness
(4-Methoxy-2-methylphenyl)-piperidin-3-ylmethanone is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-8-12(17-2)5-6-13(10)14(16)11-4-3-7-15-9-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXZNLFRPDXATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]azepane](/img/structure/B5449298.png)
![N-[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE](/img/structure/B5449317.png)
![1-(3-fluorobenzoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5449323.png)
![N-(4-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide](/img/structure/B5449327.png)
![2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5449334.png)
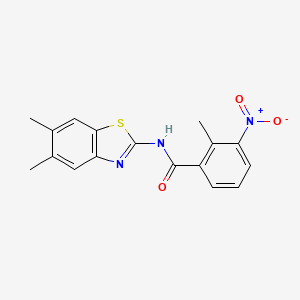
![2-[3-(1,2,3,4-tetrahydroisoquinolin-5-yl)phenoxy]propanamide](/img/structure/B5449345.png)
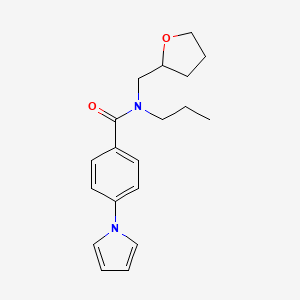
![(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol](/img/structure/B5449379.png)
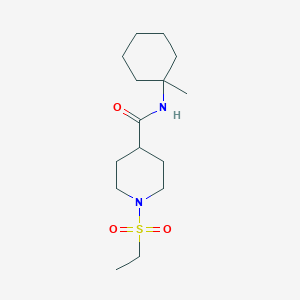
![benzyl (12Z)-6-amino-12-benzylidene-8-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylate](/img/structure/B5449392.png)
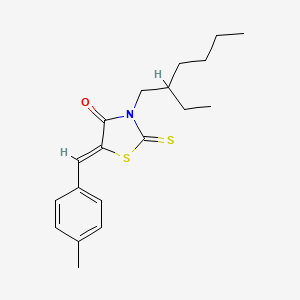
![(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one](/img/structure/B5449400.png)
![(2-furylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5449408.png)
